3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound that incorporates both indole and thienopyrimidine moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the formation of the thienopyrimidine core. Key steps include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst to form the indole nucleus.
Cyclization: The indole derivative is then subjected to cyclization reactions to form the thienopyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 1H-indole-2-carboxylate and 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives.
Thienopyrimidine Derivatives: Compounds such as 2-amino-4-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidine.
Uniqueness
3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its combined indole and thienopyrimidine structures, which confer a distinct set of biological activities and chemical reactivity .
Properties
Molecular Formula |
C20H21N3O3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-butyl-1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H21N3O3S/c1-2-3-10-22-19(25)18-16(9-12-27-18)23(20(22)26)13-17(24)21-11-8-14-6-4-5-7-15(14)21/h4-7,9,12H,2-3,8,10-11,13H2,1H3 |
InChI Key |
KUJXRHDECZPRPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
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